2-Methylthiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

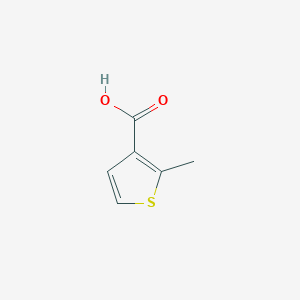

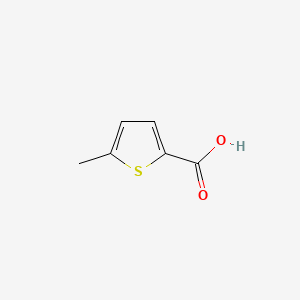

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOPBSZDIBXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405016 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-78-1 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methylthiophene-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties

This compound, with the empirical formula C₆H₆O₂S, is a thiophene derivative characterized by a methyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. The physical characteristics of this compound are crucial for its handling, characterization, and application in various scientific endeavors.

Quantitative Data Summary

| Physical Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | PubChem |

| Molecular Weight | 142.18 g/mol | PubChem |

| Melting Point | 116-119 °C | Commercial Supplier Data |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | White to off-white crystalline powder | General Chemical Properties |

| CAS Number | 1918-78-1 | PubChem |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following section details a standard experimental protocol for determining the melting point of a solid organic compound like this compound.

Melting Point Determination using a Digital Melting Point Apparatus

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Rapid Determination (Optional): To save time, a rapid heating rate (e.g., 10-20 °C/minute) can be used to quickly determine an approximate melting range.

-

Accurate Determination: For an accurate measurement, set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the result as a melting point range.

Logical Workflow Visualization

While specific signaling pathways involving this compound are not extensively documented, a common and logical workflow for its synthesis can be visualized. The following diagram illustrates a generalized synthetic route to substituted thiophene-3-carboxylic acids, which is a plausible method for the preparation of the target compound.

Caption: Generalized synthetic workflow for this compound.

An In-depth Technical Guide to 2-Methylthiophene-3-carboxylic Acid: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for 2-Methylthiophene-3-carboxylic acid. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery, where thiophene derivatives are of significant interest.

Chemical Structure and Identification

This compound is a substituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The molecule is characterized by a methyl group at the 2-position and a carboxylic acid group at the 3-position of the thiophene ring.

The fundamental chemical identifiers and properties are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1918-78-1[1] |

| Molecular Formula | C₆H₆O₂S[1] |

| Molecular Weight | 142.18 g/mol [1] |

| SMILES | CC1=C(C=CS1)C(=O)O[1] |

| InChI | InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)[1] |

| InChIKey | YJZOPBSZDIBXBG-UHFFFAOYSA-N[1] |

Bonding and Molecular Geometry

The bonding in this compound is characterized by the aromaticity of the thiophene ring and the electronic influence of its substituents. The thiophene ring is a π-electron rich system. The delocalization of π-electrons across the five-membered ring, including the lone pair from the sulfur atom, results in its aromatic character.

The carboxylic acid group is a planar moiety, and its orientation relative to the thiophene ring is a key conformational feature. Intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom of the thiophene ring is a possibility that can influence the molecule's conformation and reactivity.

Synthesis

A common synthetic route to this compound involves the ortho-lithiation of 3-thiophenecarboxylic acid followed by methylation.

Illustrative Synthetic Workflow

A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Thiophenecarboxylic Acid

This protocol is based on a general procedure for the synthesis of 2-methyl-3-thiophenecarboxylic acid.

-

Preparation of Lithium Diisopropylamide (LDA): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. To this, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for a period to ensure the complete formation of LDA.

-

Lithiation of 3-Thiophenecarboxylic Acid: The reaction mixture is then cooled to -60°C. A solution of 3-thiophenecarboxylic acid in anhydrous THF is added slowly to the LDA solution. The resulting mixture is stirred at -60°C for approximately one hour to facilitate the deprotonation at the 2-position of the thiophene ring.

-

Methylation: Iodomethane (MeI) is added to the reaction mixture at -60°C. The reaction is then allowed to gradually warm to room temperature and stirred for an additional hour.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is acidified with aqueous hydrochloric acid (e.g., 6N HCl) to a pH of approximately 1. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated, and the crude product can be purified by recrystallization from a suitable solvent system like water/acetic acid to yield this compound as a solid.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below are the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~12 | Singlet | - | -COOH |

| 7.45 | Doublet | 5.4 | H5 | |

| 7.01 | Doublet | 5.4 | H4 | |

| 2.78 | Singlet | - | -CH₃ | |

| ¹³C | ~165-185 | - | - | -COOH |

| ~115-140 | - | - | Thiophene carbons | |

| ~15 | - | - | -CH₃ |

Note: ¹H NMR data is based on a reported spectrum in CDCl₃ at 400 MHz. ¹³C NMR chemical shifts are estimated based on typical values for thiophenes and carboxylic acids.[2][3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid)[2][3] |

| ~1710 | Strong | C=O stretch (hydrogen-bonded dimer)[2][3] |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1400 | Medium | C-O-H bend |

| ~1200-1300 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 143 | [M+H]⁺ (in ESI+) |

| 141 | [M-H]⁻ (in ESI-) |

Note: Mass spectrometry data is based on reported values.

Applications in Drug Discovery and Development

Thiophene-containing compounds are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4] While this compound itself may not be an active pharmaceutical ingredient, it serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as cytostatic agents with selectivity for certain cancer cell lines.[5] Furthermore, thiophene-3-carboxamide derivatives have been explored as potential VEGFR-2 inhibitors, a target for anti-angiogenic cancer therapies.[6] The structural motif of this compound provides a scaffold that can be further functionalized to generate libraries of compounds for screening in various drug discovery programs.

General Workflow for a Medicinal Chemistry Application

A conceptual workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The thiophene moiety, coupled with the reactive carboxylic acid and the methyl group, makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. This guide provides a solid foundation of its chemical and physical properties to aid researchers in its effective utilization.

References

- 1. This compound | C6H6O2S | CID 4625409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Methylthiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methylthiophene-3-carboxylic acid (C₆H₆O₂S), a molecule of interest in medicinal chemistry and materials science. The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 - 7.6 | Doublet | 1H | H-5 |

| ~7.0 - 7.2 | Doublet | 1H | H-4 |

| ~2.6 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | -COOH |

| ~140 - 145 | C-2 |

| ~135 - 140 | C-3 |

| ~128 - 132 | C-5 |

| ~125 - 128 | C-4 |

| ~15 - 18 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~3100 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1500-1600 | Medium | C=C stretch (Thiophene ring) |

| ~1400-1450 | Medium | C-H bend (Aliphatic) |

| ~1200-1300 | Medium | C-O stretch |

| ~800-900 | Medium | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 125 | Medium | [M - OH]⁺ |

| 97 | High | [M - COOH]⁺ |

| 83 | Medium | [C₄H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

2.1.2. ¹H NMR Acquisition: A proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Typical acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS). For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

2.3.2. Ionization and Analysis: Electron Ionization (EI) is a common method for the ionization of small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Molecular structure with atom labeling for NMR correlation.

Synthesis of 2-Methylthiophene-3-carboxylic acid from 2-methylthiophene

An In-depth Technical Guide to the Synthesis of 2-Methylthiophene-3-carboxylic acid

Abstract

This technical guide provides a detailed examination of a primary synthetic route for the preparation of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this guide focuses on a robust and well-documented two-step sequence commencing from the key intermediate, 3-bromo-2-methylthiophene. The process involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide. This document furnishes detailed experimental protocols, quantitative data, and a logical workflow diagram to assist researchers in the successful synthesis of the target compound.

Introduction and Strategic Overview

This compound is a key synthetic intermediate. Its synthesis from 2-methylthiophene presents a significant regioselectivity challenge. The electron-donating nature of the methyl group at the 2-position strongly directs electrophilic substitution and metallation (deprotonation) to the C5 position. Consequently, direct, single-step functionalization of 2-methylthiophene at the C3 position is not readily achievable.

The most viable and commonly employed strategy circumvents this challenge by utilizing a pre-functionalized intermediate, 3-bromo-2-methylthiophene . This intermediate allows for the regioselective introduction of the carboxylic acid moiety at the 3-position via an organometallic pathway. This guide focuses on the conversion of 3-bromo-2-methylthiophene to the target acid.

Synthetic Workflow

The logical flow for the synthesis is depicted below. The process begins with the halogenated thiophene intermediate, which is converted to a highly nucleophilic Grignard reagent. This reagent then reacts with carbon dioxide, and subsequent acidic workup yields the final carboxylic acid.

Caption: Synthetic pathway from 3-bromo-2-methylthiophene.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. All procedures involving Grignard reagents must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1]

Synthesis of Key Intermediate: 3-Bromo-2-methylthiophene

Direct and selective bromination of 2-methylthiophene at the 3-position is challenging. Therefore, this key intermediate is typically prepared via other routes, such as the bromination of 2-methyl-3-thienyllithium. For the purpose of this guide, we assume the availability of 3-bromo-2-methylthiophene as the starting material for the final carboxylation step. It is a commercially available compound.[2][3][4]

Synthesis of this compound

This procedure details the formation of the Grignard reagent from 3-bromo-2-methylthiophene and its subsequent reaction with carbon dioxide.[5]

Protocol:

-

Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Flame-dry all glassware under a stream of inert gas to remove adsorbed moisture.[6]

-

Grignard Reagent Initiation: Charge the flask with magnesium turnings (1.2 equivalents). Add a small crystal of iodine to the flask to help initiate the reaction.[6]

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 3-bromo-2-methylthiophene (1.0 equivalent) and a co-initiator such as ethyl bromide (0.1 equivalents) in anhydrous THF in the dropping funnel.[5]

-

Grignard Reagent Formation: Add a small portion of the bromide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5][7]

-

Carboxylation: Cool the flask containing the grey-black Grignard reagent solution to 0-10°C using an ice bath. While stirring vigorously, add crushed dry ice (solid CO₂, a large excess, e.g., 5-10 equivalents) to the reaction mixture in portions. Alternatively, bubble dry CO₂ gas through the solution.[5][8] A thick, viscous precipitate will form. Allow the mixture to stir for 2-3 hours, gradually warming to room temperature.[5]

-

Work-up and Isolation: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from its corresponding bromo-intermediate via the Grignard pathway.

| Parameter | Value / Condition | Source(s) |

| Step | Grignard Carboxylation | [5] |

| Starting Material | 3-Bromo-2-methylthiophene | [5] |

| Key Reagents | Magnesium, Carbon Dioxide (CO₂) | [5] |

| Co-initiator | Ethyl Bromide | [5] |

| Solvent | Tetrahydrofuran (THF), anhydrous | [1][5] |

| Temperature | Formation: Reflux (~66°C) Carboxylation: 25-35°C | [5] |

| Reaction Time | ~3-5 hours | [5] |

| Reported Yield | Good to Excellent | [5] |

Note: Yields are highly dependent on maintaining strictly anhydrous conditions and the purity of the reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Methylthiophene-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Methylthiophene-3-carboxylic acid in common organic solvents. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of such data highlights a knowledge gap and underscores the necessity for experimental determination to support research and development activities, particularly in areas like reaction optimization, purification, and formulation.

This document provides a framework for understanding and determining the solubility of this compound. It includes a summary of expected qualitative solubility, detailed experimental protocols for quantitative analysis, and a visual representation of the experimental workflow.

Data Presentation: Solubility Profile

The following table provides a qualitative prediction of solubility and serves as a template for recording experimentally determined quantitative data.

| Solvent Class | Solvent Name | Chemical Formula | Predicted Qualitative Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Alcohols | Methanol | CH₃OH | Soluble | |

| Ethanol | C₂H₅OH | Soluble | ||

| Ketones | Acetone | (CH₃)₂CO | Soluble | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Moderately Soluble | |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Sparingly Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble | |

| Amides | Dimethylformamide | (CH₃)₂NC(O)H | Very Soluble | |

| Sulfoxides | Dimethyl Sulfoxide | (CH₃)₂SO | Very Soluble | |

| Hydrocarbons | Hexane | C₆H₁₄ | Insoluble | |

| Aqueous | Water | H₂O | Sparingly Soluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Vacuum oven or desiccator

Gravimetric Method

This method is straightforward but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Solubility (in g/L) is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Chromatographic Method (HPLC)

This method is generally more accurate, especially for volatile solvents or thermally sensitive compounds.

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (steps 1a-1d) to prepare a saturated solution.

-

-

Sample Collection and Dilution:

-

After equilibration, allow the excess solid to settle.

-

Withdraw a small, known volume of the supernatant using a syringe and filter it through a syringe filter into a volumetric flask.

-

Dilute the filtered solution with a known volume of the same solvent or a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent or mobile phase.

-

Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Analysis and Calculation:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Acidity and pKa of 2-Methylthiophene-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2-Methylthiophene-3-carboxylic acid. Due to the absence of a publicly available, experimentally determined pKa value for this specific compound, this document outlines the theoretical considerations of its acidity, presents pKa values of structurally related compounds for comparative analysis, and provides a detailed experimental protocol for its determination via potentiometric titration.

Introduction to the Acidity of Thiophenecarboxylic Acids

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-logKa). A lower pKa value indicates a stronger acid. For thiophenecarboxylic acids, the acidity is influenced by the electron-withdrawing nature of the thiophene ring and the position of the carboxylic acid group, as well as the electronic effects of other substituents on the ring.

The thiophene ring, being an aromatic heterocycle, can delocalize the negative charge of the carboxylate anion, thereby stabilizing it and increasing the acidity compared to aliphatic carboxylic acids. The position of the carboxylic acid group (at C2 or C3) and the presence of other substituents, such as a methyl group, will modulate this effect. A methyl group is generally considered to be electron-donating, which would be expected to decrease the acidity (increase the pKa) by destabilizing the carboxylate anion. However, the overall effect is a combination of inductive and resonance effects that depend on the relative positions of the substituents.

Comparative Acidity: pKa Values of Related Compounds

To estimate the pKa of this compound, it is useful to examine the pKa values of structurally similar compounds. The following table summarizes available experimental and predicted pKa data for relevant thiophene-based carboxylic acids.

| Compound Name | CAS Number | pKa Value | Notes |

| Thiophene-2-carboxylic acid | 527-72-0 | 3.53 (experimental) | A baseline for thiophene acidity. |

| 3-Methylthiophene-2-carboxylic acid | 23806-24-8 | 3.68±0.10 (predicted) | Methyl group at the 3-position. |

| 2-(Methylsulfanyl)thiophene-3-carboxylic acid | 71154-30-8 | 4.26±0.20 (predicted) | Different substituent at the 2-position. |

Data sourced from publicly available chemical databases.

Based on these related compounds, the pKa of this compound is anticipated to be in a similar range, likely slightly higher than that of thiophene-2-carboxylic acid due to the electron-donating nature of the methyl group.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and commonly used method for determining the pKa of a substance.[1] The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Materials and Equipment

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water (high purity, carbonate-free)

-

pH meter with a combination glass electrode (calibrated)

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Beaker or titration vessel

-

Nitrogen gas supply (optional, for inert atmosphere)

Experimental Protocol

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of approximately 1 mM.

-

Dissolve the sample in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if solubility is low, but the final pKa will be specific to that solvent system.[1]

-

Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[2]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[2]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into the titration vessel.[2]

-

If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[2]

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution gently.

-

Acidify the solution to a starting pH of approximately 1.8-2.0 with the 0.1 M HCl solution.[2][3]

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL).

-

Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units per minute).[2]

-

Continue the titration until the pH reaches approximately 12.0-12.5.[2][3]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the maximum of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

For higher accuracy, perform the experiment in triplicate and report the average pKa value with the standard deviation.[2]

-

Visualizations

Dissociation Equilibrium

The following diagram illustrates the dissociation equilibrium of this compound in an aqueous solution.

References

The Diverse Biological Activities of Substituted Thiophene Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a carboxylic acid and other substituents, the resulting thiophene carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of these compounds, focusing on their antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Antimicrobial Activity

Substituted thiophene carboxylic acids have demonstrated notable activity against a range of bacterial and fungal pathogens. The thiophene moiety, often considered a bioisostere of a phenyl ring, can be tailored with various substituents to enhance antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted thiophene carboxylic acid derivatives against various microorganisms.

| Compound Class | Substituents | Test Organism | MIC (µg/mL) | Reference |

| Thiophene-2-carboxylic acid thioureides | Varied aryl/heteroaryl on thioureide | Staphylococcus aureus | 125 - 500 | [1] |

| Bacillus subtilis | 7.8 - 125 | [1] | ||

| Pseudomonas aeruginosa | 31.25 - 250 | [1] | ||

| Escherichia coli | 31.25 - 250 | [1] | ||

| Candida albicans | 31.25 - 62.5 | [1] | ||

| Thiophene-2-carboxamide derivatives | 3-amino, 3-hydroxy, 3-methyl | Staphylococcus aureus | 40.0 - 83.3 (% inhibition) | [2] |

| Bacillus subtilis | 20.0 - 82.6 (% inhibition) | [2] | ||

| Pseudomonas aeruginosa | up to 86.9 (% inhibition) | [2] | ||

| Escherichia coli | 40.0 - 64.0 (% inhibition) | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Substituted thiophene carboxylic acid derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (e.g., ciprofloxacin, ampicillin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to the subsequent wells.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a standard antibiotic with inoculum (positive control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Logical Workflow for Antimicrobial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of new antimicrobial agents, a process where substituted thiophene carboxylic acids are promising candidates.

Antimicrobial Drug Discovery Workflow

Anticancer Activity

The thiophene carboxylic acid scaffold is present in several molecules with potent antiproliferative activity against various cancer cell lines. These compounds often act by inhibiting key enzymes or disrupting signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted thiophene carboxylic acid derivatives against different cancer cell lines.

| Compound Class | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene carboxamide derivatives | 5-(4-fluorophenyl)-N-(substituted phenyl) | Hep3B (Liver) | 5.46 - 12.58 | [3] |

| Fused Thiophene derivatives | Thienopyrrole and pyrrolothienopyrimidine scaffolds | HepG2 (Liver) | 3.023 - 3.105 | [4] |

| PC-3 (Prostate) | 2.15 - 3.12 | [4] | ||

| Bis-chalcone derivatives with thiophene | Varied substitutions | MCF7 (Breast) | 4.05 - 7.87 | [5] |

| HCT116 (Colon) | 17.14 - 18.10 | [5] | ||

| A549 (Lung) | 41.99 - 92.42 | [5] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Substituted thiophene carboxylic acid derivatives

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include vehicle-treated (control) and untreated wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Targeted Signaling Pathway: RhoA/ROCK Pathway

Some benzo[b]thiophene-3-carboxylic acid derivatives have been shown to target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.

RhoA/ROCK Signaling Pathway Inhibition

Anti-inflammatory Activity

Thiophene carboxylic acid derivatives have been investigated for their potential to alleviate inflammation. Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][6][7][8][9]

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of some thiophene derivatives in the carrageenan-induced rat paw edema model.

| Compound Class | Substituents | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Tetrasubstituted thiophenes | Varied aryl and acyl groups | 10 | up to 71 | [10] |

| 20 | up to 77 | [10] | ||

| 2-Amino-thiophene derivatives | Morphine ring coupled at 2-amino position | 50 | 58.46 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][13][14][15][16]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Substituted thiophene carboxylic acid derivatives

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (n=6): control (vehicle), standard drug, and test compound groups at different doses.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Enzyme Inhibition

The structural versatility of substituted thiophene carboxylic acids makes them effective inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of thiophene carboxylic acid derivatives against specific enzymes.

| Enzyme Target | Compound Class | Substituents | IC50 (µM) | Ki (nM) | Reference |

| D-Amino Acid Oxidase (DAO) | Thiophene-2-carboxylic acid | 5-fluoro, 5-chloro, 5-bromo | 0.09 - 0.36 | - | [17] |

| Thiophene-3-carboxylic acid | 5-chloro, 5-methyl | 0.04 - 0.5 | - | [17] | |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Polyphenolic compounds (related to thiophene derivatives) | Gallate-containing molecules | 0.01 - 0.174 | - | [6] |

| Branched-chain α-ketoacid dehydrogenase kinase (BDK) | Benzothiophene-2-carboxylic acid | 3,6-dichloro | 3.19 | - | [18] |

Targeted Enzyme: Plasminogen Activator Inhibitor-1 (PAI-1)

Synthesis of Substituted Thiophene Carboxylic Acids

A variety of synthetic methods are available for the preparation of substituted thiophene carboxylic acids. The Gewald reaction and Suzuki coupling are two powerful and commonly employed strategies.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Esters

The Gewald reaction is a multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[19][20][21][22][23]

Materials:

-

A ketone or aldehyde

-

An active methylene nitrile (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine or diethylamine)

-

A solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.

-

Base Addition: Add the base (e.g., morpholine, 1.2 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The product often precipitates as a solid.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carboxylic acid ester.

Experimental Protocol: Suzuki Coupling for the Synthesis of Aryl-Substituted Thiophene Carboxylic Acids

The Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds, often used to introduce aryl substituents onto the thiophene ring.[24][25]

Materials:

-

A bromo-thiophene carboxylic acid or its ester

-

An arylboronic acid or its pinacol ester

-

A palladium catalyst (e.g., Pd(PPh3)4)

-

A base (e.g., K2CO3 or K3PO4)

-

A solvent system (e.g., 1,4-dioxane/water or toluene)

Procedure:

-

Reaction Setup: To a reaction vessel, add the bromo-thiophene derivative (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

-

Solvent and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 80-100°C) under an inert atmosphere for the required time (typically 4-24 hours), monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene carboxylic acid derivative.

Conclusion

Substituted thiophene carboxylic acids represent a highly versatile and promising class of compounds with a wide array of biological activities. Their efficacy as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of new and more potent therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel drugs to address unmet medical needs.

References

- 1. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasminogen activator inhibitor-1 polymers, induced by inactivating amphipathic organochemical ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Gewald Reaction [organic-chemistry.org]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Methylthiophene-3-carboxylic acid via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylthiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. This document outlines a detailed protocol for its synthesis utilizing a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. The procedure involves the formation of a Grignard reagent from 3-bromo-2-methylthiophene, followed by carboxylation with carbon dioxide and subsequent acidic workup. This method offers a reliable route to the desired product.

Reaction Scheme

The overall two-step reaction scheme is as follows:

-

Formation of the Grignard Reagent: 3-bromo-2-methylthiophene reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2-methyl-3-thienylmagnesium bromide.

-

Carboxylation and Workup: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (CO₂). Subsequent acidification of the resulting magnesium carboxylate salt yields this compound.

Experimental Protocol

Materials:

-

3-bromo-2-methylthiophene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Dioxide (solid, dry ice)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Formation of 2-Methyl-3-thienylmagnesium bromide (Grignard Reagent)

-

All glassware should be thoroughly dried in an oven and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

-

In a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask. The iodine acts as an activator.

-

In the dropping funnel, prepare a solution of 3-bromo-2-methylthiophene in anhydrous THF.

-

Add a small portion of the 3-bromo-2-methylthiophene solution to the magnesium turnings. The reaction is initiated, which can be observed by a change in color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 3-bromo-2-methylthiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The reaction mixture will typically turn a grayish-brown color upon formation of the Grignard reagent. The reaction temperature can be maintained between 0-65 °C.[1]

Step 2: Carboxylation and Work-up

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Carefully and in small portions, add crushed dry ice (solid carbon dioxide) to the vigorously stirred reaction mixture. A large excess of dry ice is used to ensure complete carboxylation and to help control the reaction temperature.

-

Continue stirring the mixture until it reaches room temperature and all the excess dry ice has sublimated.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step should be performed in an ice bath as it is exothermic.

-

The product, this compound, will be in the organic layer. Extract the aqueous layer with diethyl ether (2-3 times) to ensure all the product is recovered.

-

Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Material | 3-bromo-2-methylthiophene | Commercially available. |

| Reagents | Magnesium, Iodine, Carbon Dioxide | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Other ether solvents can be used. |

| Reaction Temperature | 0-65 °C | For Grignard reagent formation.[1] |

| Reaction Time | 1-5 hours | For carboxylation, typically 2-4 hours.[2] |

| Product | This compound | |

| Purification | Recrystallization |

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions:

-

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. The reaction should be carried out under an inert atmosphere in anhydrous conditions.

-

Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Handle concentrated acids with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The quenching of the Grignard reagent is highly exothermic and should be done with care in an ice bath.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing this or any other chemical synthesis.

References

Application Notes and Protocols: The Strategic Use of 2-Methylthiophene-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and immunology. The thiophene scaffold, a privileged structure in medicinal chemistry, is a key component in a variety of kinase inhibitors due to its ability to form critical interactions within the ATP-binding pocket of these enzymes. Specifically, derivatives of 2-Methylthiophene-3-carboxylic acid serve as versatile building blocks for the synthesis of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. These pathways include the c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR) signaling cascades. This document provides detailed application notes, experimental protocols, and data on the synthesis and activity of kinase inhibitors derived from this valuable starting material.

Data Presentation: Inhibitory Activities of Thiophene-3-Carboxamide Derivatives

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the thiophene-3-carboxamide scaffold, which can be synthesized from this compound.

Table 1: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives

| Compound ID | Modification | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) | Reference |

| 1 | 2-(naphthalen-1-ylacetamido) | 26.0 | - | - | [1] |

| 2 | 2-(2-chlorophenylacetamido) | 1.4 | - | - | [1] |

| 3 | 2-(3-chlorophenylacetamido) | 2.6 | - | - | [1] |

| 4 | 2-((5-chlorothiophen-2-yl)acetamido) | 0.9 | - | - | [1] |

Table 2: VEGFR-2 Inhibitory Activity of Thiophene-3-carboxamide Derivatives

| Compound ID | Cell Line | IC50 (nM) | Reference |

| 14d | HCT116 | 191.1 | [2] |

| 16e | HCT116 | 3.20 (µM) | [2] |

Table 3: EGFR Inhibitory Activity of Thiophene and Thienopyrimidine Derivatives

| Compound ID | Target | IC50 (nM) | Reference |

| 16e | EGFR | 94.44 | [2] |

| Compound 5 | FLT3 (a tyrosine kinase) | 32.4 (µM) | [3] |

Experimental Protocols

The synthesis of kinase inhibitors from this compound typically involves a two-step process: (1) formation of the corresponding amide, 2-methylthiophene-3-carboxamide, and (2) subsequent coupling with an appropriate amine or acylating agent to yield the final inhibitor.

Protocol 1: Synthesis of 2-Methylthiophene-3-carboxamide

This protocol describes a solvent-free method for the synthesis of 2-methylthiophene-3-carboxamide from this compound.

Materials:

-

This compound

-

Urea

-

Boric acid

-

Aqueous ammonia solution

-

Mortar and pestle

-

Beaker

-

Heating mantle

Procedure:

-

Combine this compound (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq) in a mortar.

-

Triturate the mixture thoroughly with a pestle for 5 minutes until a homogeneous powder is obtained.

-

Transfer the mixture to a beaker and heat it directly using a heating mantle to 160-180 °C for 20-30 minutes. The mixture will melt and then solidify as the product forms.

-

Allow the reaction mixture to cool to room temperature.

-

Add aqueous ammonia solution to the crude product and heat with stirring to remove any unreacted carboxylic acid.

-

Filter the solid product, wash with distilled water, and dry to obtain 2-methylthiophene-3-carboxamide.

Protocol 2: Synthesis of a Representative Thiophene-3-carboxamide Kinase Inhibitor (JNK Inhibitor Analog)

This protocol provides a general method for the synthesis of a JNK inhibitor analog by coupling 2-amino-thiophene-3-carboxamide with a carboxylic acid. This can be adapted for 2-methylthiophene-3-carboxamide derivatives.

Materials:

-

2-Amino-N-aryl-thiophene-3-carboxamide (starting material for many JNK inhibitors)

-

Aryl acetic acid (e.g., 2-naphthaleneacetic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2-amino-N-aryl-thiophene-3-carboxamide (1.0 eq) and the aryl acetic acid (1.1 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired kinase inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

Caption: JNK Signaling Pathway and Inhibition.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

References

- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methylthiophene-3-carboxylic Acid as a Ligand

Disclaimer: The following application notes and protocols are hypothetical and constructed based on established principles of metal-organic framework (MOF) synthesis. As of the date of this document, there is no specific literature detailing the use of 2-methylthiophene-3-carboxylic acid as a primary ligand for MOF construction. These protocols are intended to serve as a starting point for researchers interested in exploring this novel ligand.

Introduction

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Carboxylic acids are among the most widely used functional groups in ligands for MOF synthesis. While many thiophene-based dicarboxylic acids have been employed to create robust MOFs, the use of monosubstituted thiophene carboxylic acids like this compound remains an underexplored area.

The incorporation of a this compound ligand could offer unique properties to a MOF. The thiophene ring can introduce heteroatomic functionality and potential for post-synthetic modification, while the methyl group can influence the framework's hydrophobicity and pore environment. Potential applications for such MOFs could include gas storage, catalysis, and drug delivery.

Hypothetical Application Note: Zinc-based MOF with this compound (Zn-MTCA)

This section outlines the potential properties and applications of a hypothetical zinc-based MOF synthesized using this compound, hereafter referred to as Zn-MTCA.

Potential Properties:

-

Structural Diversity: The coordination of the carboxylate group with zinc ions could lead to the formation of various secondary building units (SBUs), resulting in a range of possible framework topologies.

-

Porosity: The packing of the this compound ligands is expected to create a porous structure suitable for gas adsorption. The pore size and volume would be dependent on the specific synthesis conditions.

-

Functional Pores: The presence of the thiophene sulfur atom and the methyl group within the pores could create a unique chemical environment, potentially leading to selective adsorption of specific molecules.

-

Thermal Stability: Zinc-based carboxylate MOFs typically exhibit moderate to high thermal stability, which is crucial for applications requiring elevated temperatures.

Potential Applications:

-

Gas Storage and Separation: The porous nature of Zn-MTCA could be exploited for the storage of gases like hydrogen and carbon dioxide. The functionalized pores might also allow for selective gas separation.

-

Catalysis: The zinc nodes and the thiophene moieties could act as active sites for various catalytic reactions.

-

Drug Delivery: The biocompatibility of zinc and the porous structure of the MOF could make it a candidate for the controlled release of therapeutic agents. The encapsulation of drugs within the MOF pores could enhance their stability and bioavailability.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the proposed Zn-MTCA, based on typical values for zinc-carboxylate MOFs.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 95° |

| BET Surface Area | 800 - 1200 m²/g |

| Pore Volume | 0.4 - 0.6 cm³/g |

| Thermal Stability (TGA) | Stable up to 350 °C in an inert atmosphere |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of Zn-MTCA.

Materials and Equipment

-

Reactants:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (C₆H₆O₂S)

-

-

Solvent:

-

N,N-Dimethylformamide (DMF)

-

-

Equipment:

-

20 mL scintillation vials

-

Oven

-

Centrifuge

-

Vacuum oven

-

Powder X-ray diffractometer (PXRD)

-

Thermogravimetric analyzer (TGA)

-

Gas sorption analyzer

-

Hypothetical Synthesis Workflow Diagram

Caption: Hypothetical workflow for the synthesis and characterization of Zn-MTCA.

Step-by-Step Synthesis Protocol

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of N,N-dimethylformamide (DMF).

-

To this solution, add 1.0 mmol of this compound.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution.

-

-

Solvothermal Synthesis:

-

Seal the vial tightly and place it in a preheated oven at 120 °C.

-

Maintain the temperature for 24 hours.

-

After the reaction is complete, allow the oven to cool down slowly to room temperature.

-

-

Product Isolation:

-

Colorless crystals should be visible at the bottom of the vial.

-

Carefully decant the supernatant.

-

Collect the crystalline product by centrifugation.

-

Wash the crystals three times with fresh DMF (5 mL each time) to remove any unreacted starting materials.

-

-

Solvent Exchange and Activation:

-

To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in methanol for 24 hours, replacing the methanol with a fresh portion every 8 hours.

-

After the solvent exchange, decant the methanol and dry the crystals under vacuum at 150 °C for 12 hours. This process, known as activation, should yield the porous Zn-MTCA material.

-

Characterization Protocols

-

Powder X-ray Diffraction (PXRD):

-

The activated Zn-MTCA powder should be analyzed by PXRD to confirm its crystallinity and phase purity. The resulting diffraction pattern can be used for structural determination.

-

-

Thermogravimetric Analysis (TGA):

-

TGA should be performed on the activated sample to determine its thermal stability. A weight loss step around 350-400 °C would likely correspond to the decomposition of the organic linker.

-

-

Gas Sorption Analysis:

-

Nitrogen adsorption-desorption isotherms at 77 K should be measured to determine the BET surface area and pore volume of the activated Zn-MTCA.

-

Logical Relationship Diagram for MOF Design

The following diagram illustrates the logical relationship between the choice of building blocks and the final properties of the MOF.

Caption: Logical relationship between MOF components, synthesis, and final properties.

Conclusion

The use of this compound as a ligand presents an exciting opportunity for the design of novel metal-organic frameworks with unique properties. The hypothetical Zn-MTCA described in these notes serves as a conceptual framework to guide future experimental work in this area. Researchers are encouraged to adapt and optimize the provided protocols to successfully synthesize and characterize MOFs based on this promising but unexplored ligand. The exploration of different metal ions and synthesis conditions will likely lead to a rich family of new porous materials with diverse applications.

Application of 2-Methylthiophene-3-carboxylic Acid in Organic Solar Cell Fabrication

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction